4-Phenylmethoxy-2-pyrrol-1-ylaniline
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Overview
Description
4-Phenylmethoxy-2-pyrrol-1-ylaniline is a chemical compound with the molecular formula C17H16N2O and a molecular weight of 264.328. This compound has gained scientific interest due to its unique physicochemical and biological properties.
Preparation Methods
The synthesis of 4-Phenylmethoxy-2-pyrrol-1-ylaniline can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used for the synthesis of this compound may vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
4-Phenylmethoxy-2-pyrrol-1-ylaniline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Phenylmethoxy-2-pyrrol-1-ylaniline has several scientific research applications due to its unique properties. It is used in the field of medicinal chemistry for the development of novel biologically active compounds . The compound’s structure allows for the exploration of pharmacophore space and the development of drug candidates with target selectivity . Additionally, it has applications in the study of molecular interactions and the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Phenylmethoxy-2-pyrrol-1-ylaniline involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, leading to a biological response. The exact molecular targets and pathways involved may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Phenylmethoxy-2-pyrrol-1-ylaniline can be compared with other similar compounds, such as pyrrolidine derivatives . Pyrrolidine is a versatile scaffold used in drug discovery due to its ability to explore pharmacophore space and contribute to the stereochemistry of molecules . The unique properties of this compound, such as its specific substituents and functional groups, distinguish it from other pyrrolidine derivatives and contribute to its unique biological and physicochemical properties.
Properties
IUPAC Name |
4-phenylmethoxy-2-pyrrol-1-ylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c18-16-9-8-15(12-17(16)19-10-4-5-11-19)20-13-14-6-2-1-3-7-14/h1-12H,13,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHSFSPYVDKCCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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